(2-Chlorocyclopropyl)methanol
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Overview
Description
(2-Chlorocyclopropyl)methanol is an organic compound with the molecular formula C4H7ClO It is a cyclopropane derivative where a chlorine atom is attached to the second carbon of the cyclopropane ring, and a hydroxymethyl group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorocyclopropyl)methanol can be achieved through several methods. One common approach involves the reaction of cyclopropylmethanol with a chlorinating agent such as thionyl chloride or phosphorus trichloride under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods: In an industrial setting, this compound can be produced by the hydrogenation of cyclopropanecarboxaldehyde in the presence of a cobalt or nickel catalyst. This method is advantageous due to its efficiency and the mild conditions required, which include moderate temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: (2-Chlorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (2-Chlorocyclopropyl)formaldehyde or (2-Chlorocyclopropyl)carboxylic acid.
Reduction: The compound can be reduced to (2-Chlorocyclopropyl)methane using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide and are conducted in polar solvents like water or alcohol.
Major Products Formed:
Oxidation: (2-Chlorocyclopropyl)formaldehyde, (2-Chlorocyclopropyl)carboxylic acid.
Reduction: (2-Chlorocyclopropyl)methane.
Substitution: Various substituted cyclopropylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chlorocyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of (2-Chlorocyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
(2-Bromocyclopropyl)methanol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(2-Fluorocyclopropyl)methanol: Contains a fluorine atom, which significantly alters its chemical properties and biological activity.
Uniqueness: (2-Chlorocyclopropyl)methanol is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions and provides distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
(2-chlorocyclopropyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUQPSPDDULYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89723-51-3 |
Source
|
Record name | (2-chlorocyclopropyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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